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molecular formula C16H15NO B102034 5-(Benzyloxy)-6-methyl-1H-indole CAS No. 19500-00-6

5-(Benzyloxy)-6-methyl-1H-indole

Cat. No. B102034
M. Wt: 237.3 g/mol
InChI Key: OQQATFQWJJNYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1cc2[nH]c(C(=O)O)cc2cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]2[cH:12][c:13]([C:19]([OH:20])=[O:21])[nH:14][c:15]2[cH:16][c:17]1[CH3:18].[ClH:22].[Cu:33].[cH:23]1[cH:24][c:25]2[c:26]([n:27][cH:28][cH:29][cH:30]2)[cH:31][cH:32]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]2[cH:12][cH:13][nH:14][c:15]2[cH:16][c:17]1[CH3:18]

Inputs

Step One
Name
Cc1cc2[nH]c(C(=O)O)cc2cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc2[nH]c(C(=O)O)cc2cc1OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc2ncccc2c1

Outcomes

Product
Name
Type
product
Smiles
Cc1cc2[nH]ccc2cc1OCc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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